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molecular formula C9H11N B050084 1,2,3,4-Tetrahydroisoquinoline CAS No. 91-21-4

1,2,3,4-Tetrahydroisoquinoline

Cat. No. B050084
M. Wt: 133.19 g/mol
InChI Key: UWYZHKAOTLEWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656279

Procedure details

In an autoclave, 1.2 kg of the same crude isoquinoline as used in Example 2 and 180 g of the aforementioned stabilized nickel catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 135 kg/cm2 ·G for 65 hours. The amount of hydrogen absorbed was 29.9 moles and the molar ratio of the hydrogen absorption (by molar ratio based on raw material) was 3.22. The resultant reaction mixture was separated by filtration and then distilled. Consequently, 1.1 kg of 1,2,3,4-tetrahydroisoquinoline (purity 94.6% and total sulfur content 0%) was obtained.
Quantity
1.2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[Ni]>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1

Inputs

Step One
Name
Quantity
1.2 kg
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subjected to hydrogenation at a temperature of 180° C. under a hydrogen
CUSTOM
Type
CUSTOM
Details
·G for 65 hours
Duration
65 h
CUSTOM
Type
CUSTOM
Details
The amount of hydrogen absorbed
CUSTOM
Type
CUSTOM
Details
the molar ratio of the hydrogen absorption (by molar ratio based on raw material)
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
YIELD: PERCENTYIELD 0%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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